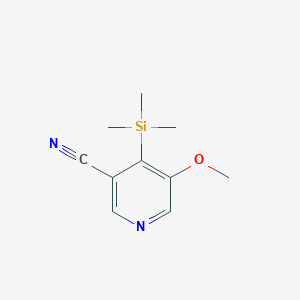

5-Methoxy-4-(trimethylsilyl)nicotinonitrile

描述

属性

IUPAC Name |

5-methoxy-4-trimethylsilylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2OSi/c1-13-9-7-12-6-8(5-11)10(9)14(2,3)4/h6-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCNLVKRBBKJZFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CN=C1)C#N)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501223513 | |

| Record name | 5-Methoxy-4-(trimethylsilyl)-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501223513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138444-11-7 | |

| Record name | 5-Methoxy-4-(trimethylsilyl)-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1138444-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-4-(trimethylsilyl)-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501223513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-4-(trimethylsilyl)nicotinonitrile typically involves the reaction of 5-methoxy-4-chloronicotinonitrile with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of larger reaction vessels, automated systems for reagent addition, and more efficient purification techniques to ensure high yield and purity of the final product .

化学反应分析

Types of Reactions

5-Methoxy-4-(trimethylsilyl)nicotinonitrile undergoes various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a methoxycarbonyl group.

Reduction: The nitrile group can be reduced to form an amine group.

Substitution: The trimethylsilyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and alkyl halides.

Major Products Formed

Oxidation: Formation of methoxycarbonyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated or alkylated derivatives.

科学研究应用

Chemistry

- Building Block in Organic Synthesis : This compound serves as a versatile building block for synthesizing more complex organic molecules. Its trimethylsilyl group enhances its reactivity and stability, making it suitable for various synthetic pathways .

-

Comparison with Similar Compounds :

Compound Name Unique Feature 5-Methoxy-4-chloronicotinonitrile Chlorine substituent increases reactivity 5-Methoxy-4-bromonicotinonitrile Bromine substituent enhances lipophilicity 5-Methoxy-4-iodonicotinonitrile Iodine substituent provides unique electronic properties

Biology

- Biological Activity : Research indicates that derivatives of nicotinonitriles exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the methoxy and trimethylsilyl groups may influence these activities through specific interactions with biological targets .

Medicine

- Potential Therapeutic Applications : Ongoing research focuses on the development of pharmaceutical compounds utilizing this compound as a lead structure. Its ability to act as a ligand for specific receptors suggests potential in drug development targeting various diseases .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of nicotinonitrile derivatives, including this compound. Results indicated significant activity against multiple bacterial strains, highlighting its potential as an antimicrobial agent .

Case Study 2: Drug Development

Research into the synthesis of new drug candidates based on this compound has shown promising results in targeting cancer cells. Modifications to the trimethylsilyl group have been explored to enhance binding affinity to cancer-related receptors .

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique properties allow it to be employed in:

作用机制

The mechanism of action of 5-Methoxy-4-(trimethylsilyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The presence of the methoxy and trimethylsilyl groups can influence the compound’s binding affinity and selectivity for its targets .

相似化合物的比较

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical properties of 5-Methoxy-4-(trimethylsilyl)nicotinonitrile and its analogs:

Reactivity and Functional Group Impact

- Trimethylsilyl vs. Boronate Groups :

The trimethylsilyl group in the parent compound improves lipophilicity and steric protection, whereas the boronate ester in the tetramethyl-dioxaborolan-2-yl analog enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura) . - Amino vs.

- Halogen and Heterocyclic Modifications: Chlorine or imidazole-thiol substituents (e.g., in 5-Amino-2-chloro-4-methoxymethyl-6-methyl-nicotinonitrile dihydrochloride) enhance bioactivity, as seen in their inhibition of breast cancer cell lines (MCF-7) .

Pharmacological and Industrial Relevance

- Anticancer Potential: Nicotinonitrile derivatives with aryl or heterocyclic appendages, such as those in , exhibit significant binding affinity to MCF-7 receptors (ΔG = -8.2 to -9.5 kcal/mol), though none surpass doxorubicin in potency .

- Synthetic Utility: The trimethylsilyl group in this compound facilitates regioselective functionalization, while boronate analogs serve as intermediates in drug discovery .

生物活性

5-Methoxy-4-(trimethylsilyl)nicotinonitrile is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound features a methoxy group and a trimethylsilyl group attached to a nicotinonitrile backbone. The presence of these functional groups influences its solubility, stability, and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃N₂O₁S |

| Molecular Weight | 219.29 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. It may act as a ligand, modulating the activity of specific molecular targets involved in cellular signaling pathways.

- Enzyme Interaction : The compound can influence the activity of enzymes related to neurotransmitter synthesis and degradation, potentially affecting levels of neurotransmitters such as serotonin and dopamine.

- Receptor Binding : It may bind selectively to certain receptors, altering their function and downstream signaling cascades.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest potential antibacterial activity against resistant pathogens.

- Neuroprotective Effects : Its interaction with neurotransmitter systems may confer neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.

Case Studies

Recent studies have highlighted the compound's potential in different biological contexts:

- Antibacterial Activity :

-

Neuropharmacological Studies :

- In vitro experiments revealed that the compound could modulate neurotransmitter levels in neuronal cell cultures, suggesting a role in synaptic plasticity and cognitive function .

Comparative Analysis

When compared to similar compounds such as 5-Methoxy-4-chloronicotinonitrile and 5-Methoxy-4-bromonicotinonitrile, this compound exhibits enhanced lipophilicity and stability due to the trimethylsilyl group. This structural feature may contribute to its improved bioavailability and efficacy in biological systems.

Table 2: Comparison of Biological Activities

| Compound | Antibacterial Activity | Neuroprotective Potential |

|---|---|---|

| This compound | Moderate | High |

| 5-Methoxy-4-chloronicotinonitrile | Low | Moderate |

| 5-Methoxy-4-bromonicotinonitrile | Moderate | Low |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 5-Methoxy-4-(trimethylsilyl)nicotinonitrile, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is synthesized via silylation of a precursor such as 5-methoxynicotinonitrile using trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., triethylamine) under anhydrous conditions. Solvent choice (e.g., dichloromethane or THF) and temperature (0–25°C) critically impact yield and purity. Monitoring via thin-layer chromatography (TLC) or in situ FTIR for silyl group incorporation is recommended. Post-synthesis purification via column chromatography using silica gel and hexane/ethyl acetate gradients ensures removal of unreacted precursors .

Q. What analytical techniques are most effective for characterizing this compound, particularly in confirming silyl group integrity?

- Methodological Answer :

- ¹H/¹³C NMR : The trimethylsilyl (TMS) group exhibits distinct singlets at ~0.2–0.4 ppm (¹H) and 0–10 ppm (¹³C).

- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) confirms molecular weight (206.32 g/mol) and fragmentation patterns.

- FTIR : Si-C stretching vibrations near 750–800 cm⁻¹ validate silyl group presence.

Cross-referencing experimental data with computational predictions (e.g., DFT-calculated NMR shifts) resolves ambiguities .

Q. How should this compound be stored to maintain stability, and what degradation products form under suboptimal conditions?

- Methodological Answer : Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis. Exposure to moisture generates silanol derivatives (e.g., 5-methoxynicotinonitrile and hexamethyldisiloxane). Degradation is accelerated by protic solvents or acidic/basic conditions. Periodic NMR analysis detects silanol byproducts (>1% threshold) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and regioselectivity. Key parameters:

- Electron density maps identify electrophilic sites (e.g., C-4 adjacent to TMS group).

- Fukui indices quantify susceptibility to nucleophilic attack.

Solvent effects (PCM models) and steric hindrance from the TMS group are incorporated to refine predictions .

Q. What strategies resolve contradictory data between theoretical and experimental NMR chemical shifts for this compound?

- Methodological Answer :

- Step 1 : Compare experimental shifts with DFT-calculated values (GIAO method).

- Step 2 : Adjust for solvent polarity (e.g., CDCl3 vs. DMSO-d6) using explicit solvent models.

- Step 3 : Verify spin-spin coupling constants (²J, ³J) to detect conformational discrepancies.

Discrepancies >0.5 ppm in ¹H NMR suggest impurities or incorrect solvent calibration .

Q. What mechanistic insights explain the role of the trimethylsilyl group in directing regioselectivity during cross-coupling reactions?

- Methodological Answer : The TMS group acts as a transient directing/blocking agent:

- Steric Effects : Hinders reactivity at C-4, favoring functionalization at C-2 or C-6.

- Electronic Effects : Electron donation via σ-* conjugation stabilizes intermediates in Suzuki-Miyaura couplings.

Post-reaction desilylation (e.g., TBAF treatment) regenerates the active site. Kinetic studies (Eyring plots) quantify activation barriers for silyl-directed pathways .

Q. How does the electron-withdrawing nitrile group influence the compound's participation in cycloaddition reactions?

- Methodological Answer : The nitrile group:

- Reduces electron density at the pyridine ring, facilitating inverse-electron-demand Diels-Alder reactions.

- Stabilizes dipolar intermediates in 1,3-dipolar cycloadditions (e.g., with azides).

Kinetic studies (UV-Vis monitoring) and Hammett substituent constants (σₚ = +0.66 for –CN) correlate reactivity with electronic effects .

Data Contradiction Analysis

Scenario : Conflicting reports on the compound’s solubility in polar aprotic solvents.

- Resolution :

- Reproduce Experiments : Test solubility in DMF, DMSO, and acetonitrile under standardized conditions (25°C, N₂ atmosphere).

- Characterize Impurities : Use LC-MS to detect trace hydrolyzed silanol derivatives.

- Cross-Validate : Compare results with structurally analogous silylated pyridines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。